![molecular formula C22H14ClF6N5O B13055561 N-(4-chlorophenyl)-1-[(E,Z)-N'-{[4-(trifluoromethyl)phenyl]amino}-N-{[4-(trifluoromethyl)phenyl]imino}carbamimidoyl]formamide](/img/structure/B13055561.png)
N-(4-chlorophenyl)-1-[(E,Z)-N'-{[4-(trifluoromethyl)phenyl]amino}-N-{[4-(trifluoromethyl)phenyl]imino}carbamimidoyl]formamide
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Overview
Description
N-(4-chlorophenyl)-1-[(E,Z)-N’-{[4-(trifluoromethyl)phenyl]amino}-N-{[4-(trifluoromethyl)phenyl]imino}carbamimidoyl]formamide is a complex organic compound characterized by the presence of chlorophenyl and trifluoromethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-1-[(E,Z)-N’-{[4-(trifluoromethyl)phenyl]amino}-N-{[4-(trifluoromethyl)phenyl]imino}carbamimidoyl]formamide typically involves multi-step organic reactions. The process begins with the preparation of the chlorophenyl and trifluoromethylphenyl intermediates, followed by their coupling under controlled conditions. Common reagents used in these reactions include chlorinating agents, amines, and formylating agents. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to maintain consistency and efficiency. Industrial methods also focus on optimizing the use of raw materials and minimizing waste production.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-1-[(E,Z)-N’-{[4-(trifluoromethyl)phenyl]amino}-N-{[4-(trifluoromethyl)phenyl]imino}carbamimidoyl]formamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Halogenation or nitration reactions can introduce new substituents into the aromatic rings.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
N-(4-chlorophenyl)-1-[(E,Z)-N’-{[4-(trifluoromethyl)phenyl]amino}-N-{[4-(trifluoromethyl)phenyl]imino}carbamimidoyl]formamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic reactions.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique molecular interactions.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which N-(4-chlorophenyl)-1-[(E,Z)-N’-{[4-(trifluoromethyl)phenyl]amino}-N-{[4-(trifluoromethyl)phenyl]imino}carbamimidoyl]formamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The compound’s structure allows it to form stable complexes with these targets, thereby influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Chloroform: Another organochlorine compound with different applications and properties.
Trichloroethylene: Used as a solvent and in industrial applications.
Tetrachloroethylene: Commonly used in dry cleaning and degreasing.
Uniqueness
N-(4-chlorophenyl)-1-[(E,Z)-N’-{[4-(trifluoromethyl)phenyl]amino}-N-{[4-(trifluoromethyl)phenyl]imino}carbamimidoyl]formamide stands out due to its unique combination of chlorophenyl and trifluoromethylphenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C22H14ClF6N5O |
---|---|
Molecular Weight |
513.8 g/mol |
IUPAC Name |
(2E)-N-(4-chlorophenyl)-2-[[4-(trifluoromethyl)phenyl]diazenyl]-2-[[4-(trifluoromethyl)phenyl]hydrazinylidene]acetamide |
InChI |
InChI=1S/C22H14ClF6N5O/c23-15-5-11-16(12-6-15)30-20(35)19(33-31-17-7-1-13(2-8-17)21(24,25)26)34-32-18-9-3-14(4-10-18)22(27,28)29/h1-12,31H,(H,30,35)/b33-19+,34-32? |
InChI Key |
YEAORNQROJPDAE-FEZRWYNOSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(F)(F)F)N/N=C(\C(=O)NC2=CC=C(C=C2)Cl)/N=NC3=CC=C(C=C3)C(F)(F)F |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NN=C(C(=O)NC2=CC=C(C=C2)Cl)N=NC3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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